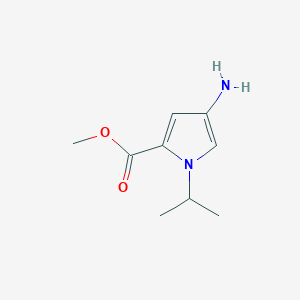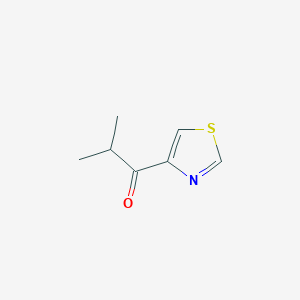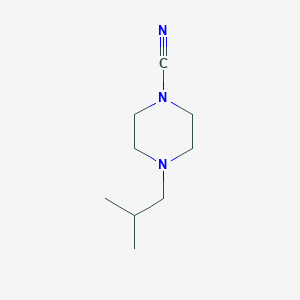amine](/img/structure/B15276322.png)
[(4-Fluoro-2-methylphenyl)methyl](3-methylbutyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Fluoro-2-methylphenyl)methylamine is an organic compound with the molecular formula C13H20FN It is a derivative of phenylmethylamine, where the phenyl ring is substituted with a fluoro and a methyl group, and the amine is attached to a 3-methylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-2-methylphenyl)methylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzyl chloride and 3-methylbutylamine.
Reaction: The benzyl chloride derivative undergoes nucleophilic substitution with 3-methylbutylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as distillation or recrystallization would be employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Fluoro-2-methylphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles such as hydroxide or alkoxide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of phenol or alkyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Fluoro-2-methylphenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4-Fluoro-2-methylphenyl)methylamine involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Fluoro-2-methylphenyl)methylamine
- (4-Fluoro-2-methylphenyl)methylamine
- (4-Fluoro-2-methylphenyl)methylamine
Uniqueness
(4-Fluoro-2-methylphenyl)methylamine is unique due to the specific substitution pattern on the phenyl ring and the presence of the 3-methylbutyl group. This combination of structural features can result in distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
N-[(4-fluoro-2-methylphenyl)methyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-10(2)6-7-15-9-12-4-5-13(14)8-11(12)3/h4-5,8,10,15H,6-7,9H2,1-3H3 |
InChI-Schlüssel |
ROUJGOZAZQFOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)F)CNCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-1,2,3,7-tetrahydro-[1,4]oxazino[3,2-e]indazole-9-carboxylic acid](/img/structure/B15276262.png)
![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)











